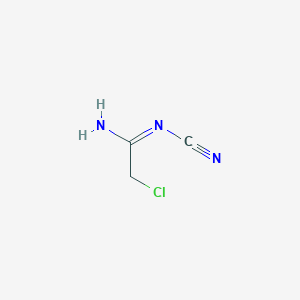

Ethanimidamide, 2-chloro-N-cyano-

Description

Contextualization within Amidines and Nitriles Chemistry

The chemical nature of Ethanimidamide, 2-chloro-N-cyano- is best understood by considering its constituent functional groups: the amidine and the nitrile. Amidines are compounds containing the R-C(=NR')NR''R''' functional group and are considered nitrogen analogs of carboxylic acids and esters. researchgate.net Their chemistry is rich and varied, and they are well-studied as precursors for the synthesis of numerous heterocyclic compounds like imidazoles, triazoles, and pyrimidines. researchgate.net

Nitriles, characterized by the -C≡N functional group, are also pivotal in organic synthesis. They can be viewed as "disguised" carboxylic acids, as their hydrolysis leads to amides and subsequently carboxylic acids. researchgate.net The carbon-nitrogen triple bond in nitriles provides a reactive site for a multitude of chemical transformations. researchgate.net

N-cyanoimidamides, therefore, merge the chemical properties of both amidines and nitriles. The N-cyano group (-N-C≡N) introduces a unique electronic feature, acting as an electron-withdrawing group and influencing the reactivity of the imidamide core. The chemistry of the broader family of cyanamides (of which N-cyanoimidamides are a substituted form) is dominated by the duality of a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov

Significance of Cyano- and Halogen-Substituted Imidamide Frameworks in Organic Synthesis

The presence of both a cyano group and a halogen atom on an imidamide framework, as seen in Ethanimidamide, 2-chloro-N-cyano-, imparts significant synthetic potential. The halogen atom, in this case, chlorine, can serve as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for further molecular elaboration. Chlorinated organic compounds have been found to exhibit a wide range of biological activities, including antimicrobial and insecticidal properties. nih.gov

The N-cyano group is not merely a passive substituent. Substituted cyanamides have gained considerable attention in synthetic chemistry in recent years. nih.gov They can participate in cycloaddition reactions, acting as dipolarophiles to form various heterocyclic systems. nih.gov For instance, they can react with dipoles like azides to yield tetrazole derivatives. nih.gov Furthermore, the N-CN bond can be cleaved under certain conditions, allowing these compounds to act as electrophilic cyanating agents or as amino-transfer reagents.

The combination of these reactive sites within a single molecule makes halogenated N-cyanoimidamides valuable building blocks for constructing more complex and functionally diverse molecules.

Overview of Current Research Trajectories

While specific research on Ethanimidamide, 2-chloro-N-cyano- is not extensively documented in publicly available literature, the broader field of cyanamide (B42294) chemistry is experiencing significant growth. nih.gov Current research is largely focused on expanding the synthetic utility of substituted cyanamides.

Key areas of investigation include:

Cycloaddition Reactions: The use of cyanamides in [3+2] and [2+2+2] cycloadditions to synthesize five- and six-membered heterocyclic compounds is a major research focus. nih.gov Metal catalysts, including gold, nickel, and iron, have been employed to facilitate these transformations, leading to products like 2-amino-1,3-oxazoles and 2-aminopyridines.

Electrophilic Cyanation: N-cyano-N-aryl-p-toluenesulfonamide (NCTS) has emerged as a prominent electrophilic cyanating agent for the C-H cyanation of various substrates, including indoles and benzamides, often catalyzed by rhodium. This highlights the potential of the N-cyano moiety to act as a source of the cyanide group.

Radical Reactions: The involvement of cyanamides in radical reactions is another expanding area of interest, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Given these trends, the research trajectory for compounds like Ethanimidamide, 2-chloro-N-cyano- would likely involve exploring its reactivity in these modern synthetic methodologies. The interplay between the chloro-substituent and the N-cyanoimidamide core could lead to novel and regioselective transformations.

Interactive Data Tables

Table 1: General Physicochemical Properties of Related Cyano-Amidine Structures

| Property | Acetamiprid | A Closely Related Analog |

| Chemical Formula | C10H11ClN4 | C11H12ClN3 |

| Molar Mass | 222.67 g/mol | 221.69 g/mol |

| Appearance | White crystalline powder | Likely a solid at room temperature |

| Biological Role | Neonicotinoid insecticide | Potential for biological activity |

Table 2: Spectroscopic Data for the N-Cyanoimidamide Moiety

| Spectroscopic Technique | Characteristic Signature | Approximate Range |

| Infrared (IR) Spectroscopy | C≡N stretch (nitrile) | 2260-2240 cm⁻¹ |

| C=N stretch (imidamide) | 1680-1620 cm⁻¹ | |

| ¹³C NMR Spectroscopy | C≡N carbon (nitrile) | 115-125 ppm |

| C=N carbon (imidamide) | 150-165 ppm |

Note: These are general ranges and can vary based on the specific molecular environment.

Structure

3D Structure

Properties

CAS No. |

53737-87-4 |

|---|---|

Molecular Formula |

C3H4ClN3 |

Molecular Weight |

117.54 g/mol |

IUPAC Name |

2-chloro-N'-cyanoethanimidamide |

InChI |

InChI=1S/C3H4ClN3/c4-1-3(6)7-2-5/h1H2,(H2,6,7) |

InChI Key |

FFQKAZUVKHJQPH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=NC#N)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N Cyanoethanimidamide and Analogues

Direct Synthesis Approaches

Direct synthetic methods aim to construct the 2-chloro-N-cyanoethanimidamide scaffold in a limited number of steps from readily available starting materials. These approaches often involve condensation, amidination, or multi-component reactions.

Condensation Reactions Utilizing Nitriles and Amines

A foundational approach to the synthesis of amidine frameworks involves the reaction of nitriles with amines or their derivatives. The Pinner reaction, a classic method, proceeds via the formation of an imidate salt from a nitrile and an alcohol in the presence of an acid catalyst. This imidate can then react with an amine to yield the corresponding amidine. nih.govchemicalbook.com

For the synthesis of 2-chloro-N-cyanoethanimidamide, a plausible route would involve the reaction of 2-chloroacetonitrile with an alcohol (e.g., ethanol) and a strong acid like hydrogen chloride to form the corresponding 2-chloroethanimidate salt. This intermediate could then be treated with cyanamide (B42294) (H₂NCN) to afford the target compound. The reactivity of cyanamide as a nucleophile is central to this proposed pathway.

A related approach involves the direct condensation of a nitrile with an amine, often catalyzed by metal salts or strong bases. For instance, the addition of amines to nitriles can be catalyzed by ytterbium amides to produce N-arylamidinates. organic-chemistry.org Adapting this to the target molecule would necessitate the use of a suitable cyanamide salt or a protected form of cyanamide.

Amidination Reactions

Amidination reactions involve the transfer of an amidino group to a substrate. While less direct for the synthesis of the target molecule from simple precursors, these reactions are valuable for creating structural diversity. One could envision a scenario where a pre-existing amidine is modified to introduce the 2-chloroethyl and N-cyano functionalities, although this falls more into the category of precursor modification.

A more direct amidination approach could involve the use of a reagent that delivers the N-cyanoamidine moiety. However, such reagents are not commonly available and would likely require separate synthesis.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. Several MCRs are known for the synthesis of amidines. organic-chemistry.org For example, a three-component coupling of isocyanides, amines, and aldehydes, catalyzed by molecular iodine, has been developed for the synthesis of α-amino amidines. prepchem.com

A hypothetical MCR for 2-chloro-N-cyanoethanimidamide could involve the reaction of a chloro-substituted component, a source of the cyanoamine, and a third component to facilitate the imidamide bond formation. The development of such a specific MCR would require significant methodological research.

Indirect Synthesis and Precursor Modifications

Indirect methods rely on the construction of a core imidamide structure, which is then subsequently modified to introduce the chloro and cyano functionalities.

Transformation of Existing Imidamide Scaffolds

This strategy involves starting with a readily accessible imidamide and performing chemical transformations to arrive at the desired product. For example, one could synthesize N-cyanoacetamide and then convert the amide group into an imidamide. The reaction of N-aryl 2-chloroacetamides with various nucleophiles is a well-established process. researchgate.net

A plausible route could begin with the synthesis of 2-chloro-N-arylacetamide, which can be prepared by the reaction of an aryl amine with chloroacetyl chloride. researchgate.net The resulting amide could then be converted to an imidoyl chloride using a reagent like phosphorus pentachloride or thionyl chloride. dcu.ie Subsequent reaction of this imidoyl chloride with cyanamide or its salt could yield the target N-cyanoethanimidamide.

The table below summarizes the synthesis of various N-substituted 2-chloroacetamides which could serve as precursors.

| Starting Amine | Reagent | Product | Reference |

| Aniline | Chloroacetyl chloride | 2-Chloro-N-phenylacetamide | chemicalbook.com |

| 2-Methoxyaniline | Chloroacetyl chloride | 2-Chloro-N-(2-methoxyphenyl)acetamide | ijpsr.info |

| N-Methylaniline | Chloroacetyl chloride | 2-Chloro-N-methyl-N-phenylacetamide | ijpsr.info |

| 2-Chlorobenzylamine | Ethyl cyanoacetate | N-(2'-chlorobenzyl)-2-cyanoacetamide | prepchem.com |

Halogenation and Cyanation Post-modifications

Another indirect approach involves introducing the chloro and cyano groups in the final steps of the synthesis.

Halogenation: If one were to synthesize N-cyanoethanimidamide, a subsequent halogenation step could introduce the chloro group at the 2-position. Selective chlorination of the ethyl group in the presence of the N-cyanoimidamide functionality would be challenging and could lead to a mixture of products. The reactivity of the different positions in the molecule towards various chlorinating agents would need to be carefully considered.

Cyanation: Alternatively, starting with a 2-chloroethanimidamide derivative, a cyanation step could be employed to introduce the N-cyano group. The reaction of N-chloroamides with a cyanide source could potentially lead to the desired product. The use of reagents like cyanogen (B1215507) bromide or other electrophilic cyanating agents could be explored for the cyanation of an appropriate imidamide precursor. nih.gov The reductive cyanation of organic chlorides using sources like CO₂ and NH₃ has also been reported, offering a potential, albeit complex, route. nih.gov

The synthesis of N-substituted cyanamides can also be achieved through the Tiemann rearrangement of amidoximes, providing another potential, though multi-step, pathway to a precursor that could then be chlorinated. nih.gov

Optimization of Reaction Conditions and Yields

The successful synthesis of 2-chloro-N-cyanoethanimidamide and its analogues is highly dependent on the careful optimization of reaction parameters. Key factors that influence the reaction outcome include temperature, reaction time, and the stoichiometry of the reactants.

In analogous syntheses of chloro-acetamidine derivatives, the reaction temperature is a critical parameter. For instance, in the synthesis of N-aryl 2-chloroacetamides, reactions are often initiated at room temperature. However, for less reactive substrates or to increase the reaction rate, gentle heating might be necessary. It is crucial to monitor the temperature to prevent the formation of undesired byproducts through potential side reactions.

The duration of the reaction also plays a significant role in achieving optimal yields. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is a common practice. Reactions are typically run until the starting materials are consumed, which can range from a few hours to overnight stirring. ijpsr.info

The stoichiometry of the reactants, particularly the chlorinating agent, must be precisely controlled. An excess of the chlorinating agent can lead to the formation of di-chlorinated or other over-halogenated byproducts. Conversely, an insufficient amount will result in incomplete conversion of the starting material. The dose of chlorine has been shown to influence the formation and composition of chlorinated disinfection byproducts in other contexts, highlighting the importance of this variable. nih.gov

The choice of reagents and the use of catalytic systems are pivotal in the synthesis of 2-chloro-N-cyanoethanimidamide. The primary reagent for introducing the chloro group is typically a reactive chlorinating agent.

Commonly used reagents for similar transformations include chloroacetyl chloride or thionyl chloride in the presence of a suitable precursor. ijpsr.info For the "N-cyano" moiety, a cyanation agent is required. In some related syntheses of nitriles from organic chlorides, various cyanide sources are employed, though modern methods sometimes seek to avoid traditional metal cyanides due to toxicity. nih.gov

Catalysis can significantly enhance the efficiency of the synthesis. For reactions involving the displacement of a leaving group with a chloride ion, phase-transfer catalysts are often effective. For instance, in the synthesis of chlorobutyronitrile from a bromo-precursor, tetraalkylammonium or phosphonium (B103445) halides, such as tributyl methyl ammonium (B1175870) chloride, have been used as effective catalysts. google.com These catalysts facilitate the transfer of the nucleophilic chloride ion between an aqueous and an organic phase, increasing the reaction rate.

The use of a base is also common to neutralize the acidic byproducts formed during the reaction, such as HCl. Pyridine is a frequently used base in such acylation reactions. ijpsr.info

Table 1: Reagents and Catalysts in the Synthesis of Chloro-N-cyano Compounds and Analogues

| Role | Example | Function | Reference |

| Chlorinating Agent | Chloroacetyl Chloride | Introduces the 2-chloroacetyl group. | ijpsr.info |

| Cyanation Agent | N-Cyano-N-phenyl-p-methylbenzenesulfonamide | Provides the cyano group for N-cyanation. | nih.gov |

| Catalyst | Tributyl Methyl Ammonium Chloride | Phase-transfer catalyst to facilitate nucleophilic substitution. | google.com |

| Base | Pyridine | Neutralizes acidic byproducts like HCl. | ijpsr.info |

This table is generated based on data from syntheses of analogous compounds.

The reaction environment, particularly the choice of solvent, has a profound impact on the reaction kinetics, yield, and purity of the final product. The synthesis of 2-chloro-N-cyanoethanimidamide and its analogues typically requires anhydrous conditions to prevent the hydrolysis of the reactive intermediates.

Polar aprotic solvents are generally favored for this type of reaction as they can dissolve the reactants and stabilize charged intermediates. Dichloromethane (CH2Cl2) is a common choice due to its inertness and ease of removal after the reaction. nih.gov Other solvents like dimethylformamide (DMF) have also been employed in the synthesis of related N-substituted chloroacetamides, particularly when higher temperatures are required. researchgate.net

In some oxidative coupling reactions to form similar heterocyclic structures, acetonitrile (B52724) has been reported to provide a good balance between conversion and selectivity, suggesting its potential utility in this synthesis as well. researchgate.net

The reaction atmosphere is another important consideration. To maintain anhydrous conditions and prevent side reactions with atmospheric components, the reaction is often carried out under an inert atmosphere, such as nitrogen or argon.

Table 2: Solvent Effects on the Synthesis of Related Compounds

| Solvent | Properties | Observed Effect in Analogue Synthesis | Reference |

| Dichloromethane | Polar aprotic, inert | Commonly used, facilitates reaction at low to moderate temperatures. | nih.gov |

| Dimethylformamide | Polar aprotic, high boiling point | Used for reactions requiring higher temperatures; can facilitate nucleophilic substitutions. | researchgate.net |

| Acetonitrile | Polar aprotic | Can provide a good balance between conversion and selectivity. | researchgate.net |

This table is generated based on data from syntheses of analogous compounds.

After the reaction is complete, a systematic workup and purification procedure is essential to isolate the 2-chloro-N-cyanoethanimidamide in a pure form. The initial workup often involves quenching the reaction mixture, for example, by pouring it into ice-cold water to precipitate the crude product. ijpsr.info

Subsequent purification steps are chosen based on the physical properties of the product and the nature of the impurities. Common techniques include:

Washing: The crude product is often washed with water to remove any water-soluble impurities and residual catalyst. google.com

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. Ethanol is a common solvent for the recrystallization of N-substituted chloroacetamides. ijpsr.info

Distillation: For liquid products or to remove volatile impurities, distillation can be employed. In some cases, distillation under reduced pressure is necessary to prevent decomposition of the compound at high temperatures. youtube.com

Chromatography: Column chromatography is a versatile technique for separating the desired product from closely related impurities. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is critical for achieving good separation.

A multi-step purification process might be necessary to achieve high purity. For instance, a sequence of washing, distillation, and then a final treatment to remove specific impurities has been described for related chlorinated nitriles. google.com

Chemical Reactivity and Transformation Pathways

Reactivity of the Imidamide Moiety

The imidamide group (-C(=NH)NH-) is a key structural feature that significantly influences the molecule's reactivity. Its characteristics are a blend of amine and imine functionalities, leading to a rich and varied chemical profile.

Nucleophilic and Electrophilic Characterizations

The imidamide moiety in Ethanimidamide, 2-chloro-N-cyano- exhibits both nucleophilic and electrophilic properties. youtube.com The nitrogen atoms, with their lone pairs of electrons, are nucleophilic centers. youtube.commasterorganicchemistry.comwikipedia.org They can donate these electrons to form new covalent bonds, a behavior characteristic of Lewis bases. masterorganicchemistry.com This nucleophilicity is evident in reactions where the imidamide group attacks electron-deficient centers.

Conversely, the carbon atom double-bonded to a nitrogen atom can act as an electrophile. youtube.comyoutube.com This electrophilic character is enhanced by the presence of the adjacent electron-withdrawing chloro and cyano groups, which create a partial positive charge on the carbon, making it susceptible to attack by nucleophiles. youtube.comyoutube.com The molecule's ability to act as either a nucleophile or an electrophile is a critical aspect of its synthetic utility. youtube.commasterorganicchemistry.com

The reactivity of the imidamide can be compared to other nitrogen-containing functional groups. For instance, the nitrogen in an amide is generally not basic because its lone pair is delocalized by resonance with the carbonyl group. tru.calibretexts.org In contrast, the lone pair on an amine nitrogen is more available, making amines basic with a pKa of the conjugate acid around 10. tru.ca Imines are less basic than amines, with the pKa of their protonated form typically in the 5-7 range, due to the lone pair residing in an sp2 hybrid orbital. tru.ca

Protonation Equilibria and Acid-Base Behavior

The imidamide moiety contains both acidic and basic sites, allowing it to participate in acid-base reactions. tru.cakhanacademy.orglibretexts.orgyoutube.com The nitrogen atoms with lone pairs can accept protons, acting as Brønsted-Lowry bases. libretexts.org The acidity or basicity of the molecule in an aqueous solution can be determined by the relative strengths of the cation's and anion's reactions with water. khanacademy.orglibretexts.org

Transformations Involving the Cyano Group

The cyano group (-C≡N) is a versatile functional group that undergoes a variety of chemical transformations, making it a valuable handle in the synthesis of more complex molecules, particularly heterocycles. nih.govresearchgate.net

Hydrolysis Reactions

The cyano group can undergo hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid or an amide. This reaction proceeds through the addition of water across the carbon-nitrogen triple bond. The partial hydrolysis of related compounds like cyanoguanidine can lead to products such as urea (B33335) and guanylurea. google.com

Cyclization Reactions for Heterocycle Formation

A significant application of compounds containing a cyano group is their use in cyclization reactions to form a wide array of nitrogen-containing heterocycles. nih.govresearchgate.netchemrxiv.orgresearchgate.net These heterocyclic structures are prevalent in pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov The cyano group can participate in intramolecular cyclizations, where it reacts with another functional group within the same molecule to form a ring. For example, N,N-disubstituted cyanamides can undergo intramolecular cyclization involving the cyano and carbonyl groups to form imidazoles and oxazoles. nih.govresearchgate.net

The reactivity of the cyano group in these cyclizations can be influenced by various factors, including the presence of catalysts and the nature of the substituents. For instance, metal-free halogenated anhydrides can activate the N-cyano group in N-cyano sulfoximines, leading to intramolecular cyclization and the formation of thiadiazinone 1-oxides. rsc.org

The following table provides examples of heterocycles synthesized from cyano-containing precursors:

| Precursor | Reagents/Conditions | Heterocyclic Product | Reference |

| Ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate | Primary aliphatic amines, water | 1-(4,6-Dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one | nih.govresearchgate.net |

| 4,6-Dimethylpyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamide | Primary aliphatic amines, water/iso-propanol | 3-(4,6-Dimethylpyrimidin-2-yl)-5-phenyl-1,3-oxazole-2(3H)-imine and 1-(4,6-Dimethylpyrimidin-2-yl)-N-alkyl-4-phenyl-1H-imidazol-2-amine | nih.gov |

| 2-Benzamide-N-cyano sulfoximines | Trifluoro- or trichloroacetic anhydride | Thiadiazinone 1-oxides | rsc.org |

| N-allyl benzimidazoles and sulfonyl chlorides | 10H-phenothiazine (photocatalyst), visible light | Sulfonylated benzo researchgate.netnih.govimidazo[2,1-a]isoquinoline derivatives | researchgate.net |

Addition Reactions to the Nitrile Functionality

The carbon-nitrogen triple bond of the cyano group is susceptible to addition reactions. nih.govCurrent time information in Bangalore, IN.youtube.comyoutube.comyoutube.com Nucleophiles can add to the electrophilic carbon atom of the nitrile. This type of reaction is fundamental in organic synthesis for the construction of new carbon-carbon and carbon-heteroatom bonds. For example, the reaction of amines with arylcyanoguanidines is a key step in the synthesis of disubstituted biguanides. nih.gov

Transformations Involving the Chloro Substituent

The presence of a chlorine atom on the carbon adjacent to the imidamide group makes this position highly susceptible to both nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the adjacent cyanoimino group activates the C-Cl bond, facilitating its cleavage.

The primary mode of reaction for 2-chloro-N-cyanoethanimidamide involves the displacement of the chloride ion by a variety of nucleophiles. researchgate.netchemguide.co.uk This reactivity is a cornerstone of its utility as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds. The general scheme for these reactions involves the attack of a nucleophile on the electrophilic carbon atom bearing the chlorine, leading to the formation of a new bond and the expulsion of the chloride ion.

The reaction can be generalized as follows:

Cl-CH2-C(=NH)-NH-CN + Nu- → Nu-CH2-C(=NH)-NH-CN + Cl-

Where Nu- represents a nucleophile.

Common nucleophiles that can be employed in these reactions include amines, thiols, and alcohols, leading to the corresponding substituted ethanimidamide derivatives. researchgate.netijpsr.info

Table 1: Nucleophilic Substitution Reactions of Ethanimidamide, 2-chloro-N-cyano-

| Nucleophile (Nu-) | Reagent Type | Product Class | Potential Significance of Product |

| R-NH2 (Amines) | Nitrogen Nucleophile | N-Substituted 2-amino-N'-cyanoethanimidamide | Precursors to various nitrogen-containing heterocycles. chemguide.co.uk |

| R-SH (Thiols) | Sulfur Nucleophile | 2-(Alkyl/Arylthio)-N'-cyanoethanimidamide | Intermediates for sulfur-containing bioactive molecules. |

| R-OH (Alcohols) | Oxygen Nucleophile | 2-Alkoxy/Aryloxy-N'-cyanoethanimidamide | Building blocks for oxygen-containing derivatives. libretexts.orgunco.edu |

| N3- (Azide) | Nitrogen Nucleophile | 2-Azido-N'-cyanoethanimidamide | Precursors for the synthesis of triazoles and other nitrogen-rich heterocyles. |

Note: R represents an alkyl or aryl group. The reactivity and specific conditions for these reactions can vary based on the nature of the nucleophile and the substrate.

Detailed research on analogous N-aryl 2-chloroacetamides has demonstrated that the substitution of the chlorine atom can be readily achieved with a wide array of nucleophiles, including phenols, anilines, and various heterocyclic amines. researchgate.net These reactions are often carried out in the presence of a base to neutralize the liberated HCl and in a suitable solvent.

In the presence of a strong, non-nucleophilic base, Ethanimidamide, 2-chloro-N-cyano- can potentially undergo an elimination reaction to form N-cyano-2-iminoacetamide. libretexts.orgmasterorganicchemistry.com This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the carbon atom adjacent to the chloro-substituted carbon by the base, with the simultaneous departure of the chloride ion.

The generalized reaction is as follows:

Cl-CH2-C(=NH)-NH-CN + Base → H2C=C(NH)-NH-CN + Base-H+ + Cl-

The competition between substitution and elimination is a critical aspect of the reactivity of haloalkanes and related compounds. masterorganicchemistry.com For a primary chloro compound like Ethanimidamide, 2-chloro-N-cyano-, substitution reactions (SN2) are generally favored. However, the use of a sterically hindered, strong base can promote elimination. The acidity of the α-proton is enhanced by the adjacent imidamide and cyano groups, which could facilitate the elimination pathway.

Factors influencing the outcome of the reaction include:

Base Strength and Steric Hindrance: Strong, bulky bases favor elimination. masterorganicchemistry.com

Solvent: Polar aprotic solvents can favor SN2 reactions, while less polar solvents might be employed for elimination.

Temperature: Higher temperatures generally favor elimination over substitution.

Oxidative and Reductive Transformations

The oxidative and reductive chemistry of Ethanimidamide, 2-chloro-N-cyano- has not been extensively documented in the literature. However, the reactivity of the constituent functional groups allows for predictions of potential transformations.

Oxidative Transformations: While the chloroacetamide moiety is generally stable to oxidation, the imidamide and cyano groups could be susceptible to oxidative conditions. Strong oxidizing agents could potentially lead to the cleavage of the C=N or C≡N bonds, though such reactions are likely to be unselective and may lead to degradation of the molecule. The presence of a nitrogen-centered radical could be induced under specific photocatalytic conditions, potentially leading to cyclization or other C-N bond-forming reactions. acs.org

Reductive Transformations: The reduction of the functional groups in Ethanimidamide, 2-chloro-N-cyano- offers several synthetic possibilities.

Reduction of the Chloro Group: The chloro group can be reductively removed using various methods, such as catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. This would yield N-cyanoethanimidamide.

Reduction of the Cyano and Imidamide Groups: Strong reducing agents like lithium aluminum hydride (LiAlH4) are known to reduce amides and nitriles to amines. libretexts.orglibretexts.org It is plausible that LiAlH4 could reduce both the imidamide and the cyano group in Ethanimidamide, 2-chloro-N-cyano-, potentially leading to a diamine product after reductive cleavage of the C-Cl bond. The exact outcome would depend on the reaction conditions. For instance, the reduction of α-chloro amides with LiAlH4 can sometimes lead to rearranged products. acs.org

Table 2: Potential Reductive Transformations

| Reagent | Potential Transformation | Product Class |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Reductive dehalogenation | N-Cyanoethanimidamide |

| Lithium Aluminum Hydride (LiAlH4) | Reduction of chloro, imidamide, and cyano groups | Diamines |

Thermal and Photochemical Degradation Studies

The stability of Ethanimidamide, 2-chloro-N-cyano- under thermal and photochemical stress is a critical parameter for its handling, storage, and environmental fate.

Thermal Degradation: There are no specific studies on the thermal degradation of Ethanimidamide, 2-chloro-N-cyano-. However, studies on related compounds provide insights. For example, the thermal decomposition of some cyano-containing ionic liquids has been shown to yield polymeric products. While not directly analogous, it suggests that the cyano group can participate in thermal degradation pathways. The presence of the chloroacetamide functionality might lead to the release of hydrogen chloride gas upon heating, a common degradation pathway for chlorinated organic compounds. Intramolecular cyclization reactions, potentially leading to heterocyclic structures, could also be a pathway under thermal stress, especially if catalyzed by trace impurities.

Photochemical Degradation: The photochemical behavior of Ethanimidamide, 2-chloro-N-cyano- is also not well-documented. However, the photolysis of chloroacetamide derivatives has been studied. rsc.org These studies indicate that irradiation can lead to the homolytic cleavage of the C-Cl bond, generating a radical intermediate. This radical can then undergo various reactions, including hydrogen abstraction from the solvent, rearrangement, or cyclization. acs.org

Furthermore, the cyano group can also influence photochemical reactivity. The photochemistry of N-cyano compounds can involve various transformations, including isomerization and cycloaddition reactions. sigmaaldrich.com The interplay between the photolabile C-Cl bond and the cyano group could lead to complex photochemical degradation pathways for Ethanimidamide, 2-chloro-N-cyano-. The absorption of UV light could lead to the formation of reactive species that could undergo further reactions, potentially leading to a variety of photoproducts. acs.org

Mechanistic Investigations of Chemical Processes

Elucidation of Reaction Mechanisms

Detailed experimental studies elucidating the specific reaction mechanisms involving Ethanimidamide, 2-chloro-N-cyano- are not extensively documented in the accessible literature. However, based on its structure, which features a reactive N-cyano-imidamide moiety, its reactivity is expected to be governed by the chemistry of N-cyano compounds and imidates.

The synthesis of the related compound Acetamiprid involves the reaction of a substituted benzylamine (B48309) with an N-cyanoimidate ester. google.com This suggests a potential key reaction mechanism for Ethanimidamide, 2-chloro-N-cyano- would be its reaction with nucleophiles. The carbon atom of the imidamide group is electrophilic and susceptible to nucleophilic attack.

General reaction mechanisms for related N-cyano compounds often involve:

Nucleophilic Addition: The carbon-nitrogen double bond of the imidamide can undergo addition reactions.

N-CN Bond Cleavage: The bond between the nitrogen and the cyano group can be cleaved under certain conditions, offering a route to different functional groups. nih.gov

Cyclization Reactions: Intramolecular reactions can occur if other reactive functional groups are present in a suitable position. nih.gov

Without specific studies on Ethanimidamide, 2-chloro-N-cyano-, these remain general possibilities.

Kinetic Studies of Transformation Processes

There is a notable absence of specific kinetic data in the public domain concerning the transformation processes of Ethanimidamide, 2-chloro-N-cyano-. Kinetic studies are crucial for understanding reaction rates, determining the factors that influence these rates (e.g., temperature, concentration, catalyst), and further elucidating reaction mechanisms. The rate of transformation of similar N-cyano compounds has been shown to be dependent on factors such as the electrophilicity of the reagents and the nature of the solvent. nih.gov However, no such quantitative data has been published specifically for Ethanimidamide, 2-chloro-N-cyano-.

Computational Approaches to Reaction Pathway Analysis

Computational chemistry provides powerful tools for mapping reaction pathways, calculating activation energies, and predicting the structure of intermediates and transition states. While computational studies have been applied to understand the reactions of cyanoacetylene (B89716) and the cyano radical, and to analyze the synthesis of various organic compounds, a specific computational analysis of the reaction pathways of Ethanimidamide, 2-chloro-N-cyano- has not been found in the reviewed literature. jocpr.comarxiv.org Such studies would be invaluable for complementing experimental work and providing deeper mechanistic insights where experimental data is lacking.

Derivatization and Functionalization Strategies

Modification of Nitrogen Centers (e.g., N-alkylation, N-acylation)

The nitrogen atoms within the ethanimidamide moiety are nucleophilic and can be targeted by various electrophiles. N-alkylation and N-acylation are common strategies to introduce a wide range of substituents, thereby modulating the compound's steric and electronic properties.

N-Alkylation: The nitrogen atoms of Ethanimidamide, 2-chloro-N-cyano- can potentially be alkylated using various alkylating agents. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom displaces a leaving group on the alkylating agent. The reactivity of the different nitrogen atoms may vary, and selective alkylation could potentially be achieved by carefully controlling the reaction conditions. While specific studies on the N-alkylation of Ethanimidamide, 2-chloro-N-cyano- are not extensively documented, the reactivity of similar N-aryl 2-chloroacetamides suggests that the nitrogen atom of the amide-like functionality can be alkylated under basic conditions. researchgate.netnih.gov

Potential N-Alkylation Reactions

| Alkylating Agent | Expected Product |

|---|---|

| Alkyl halides (R-X) | N-alkyl-2-chloro-N'-cyanoethanimidamide |

| Epoxides | N-(2-hydroxyalkyl)-2-chloro-N'-cyanoethanimidamide |

N-Acylation: N-acylation introduces an acyl group onto a nitrogen atom, a transformation that is fundamental in the synthesis of a variety of organic compounds. bath.ac.ukresearchgate.net For Ethanimidamide, 2-chloro-N-cyano-, acylation could occur at either of the nitrogen atoms, leading to the formation of N-acyl derivatives. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The resulting N-acylated products would feature an imide or a related functional group, which can further influence the molecule's reactivity and potential applications. google.com

Potential N-Acylation Reactions

| Acylating Agent | Expected Product |

|---|---|

| Acyl chlorides (RCOCl) | N-acyl-2-chloro-N'-cyanoethanimidamide |

Functionalization at Carbon Centers

The carbon backbone of Ethanimidamide, 2-chloro-N-cyano- presents opportunities for functionalization, although it is generally less reactive than the nitrogen centers. The methylene (B1212753) group adjacent to the chloro and imidamide functionalities could potentially be deprotonated by a strong base to form a carbanion. This carbanion could then react with various electrophiles, allowing for the introduction of new substituents at the C2 position. However, the acidity of these protons is not well-documented, and such reactions might require specific and carefully optimized conditions to be successful.

Another potential avenue for carbon functionalization is through reactions involving the cyano group. The cyano group can participate in various transformations, such as hydrolysis, reduction, or cycloaddition reactions, which would modify the carbon skeleton of the molecule.

Formation of Complex Molecular Architectures

Ethanimidamide, 2-chloro-N-cyano- is a valuable building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. tubitak.gov.trbeilstein-journals.org The combination of a reactive chloro group, a nucleophilic nitrogen, and a cyano group provides multiple reaction pathways for the construction of various ring systems. nih.govrsc.org

Synthesis of Pyridines and Pyrimidines: Compounds with similar structural motifs, such as cyanoacetamides and related amidines, are well-known precursors for the synthesis of pyridines and pyrimidines. nih.govorganic-chemistry.orgorganic-chemistry.orgyoutube.comnih.gov For instance, condensation reactions of cyano-containing building blocks with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridines. researchgate.net Similarly, the reaction of amidine functionalities with appropriate precursors can yield pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net Given its structure, Ethanimidamide, 2-chloro-N-cyano- could potentially be utilized in similar synthetic strategies to access novel substituted pyridines and pyrimidines.

Synthesis of Other Heterocycles: The reactivity of the chloro and cyano groups, along with the amidine moiety, suggests that Ethanimidamide, 2-chloro-N-cyano- could be a precursor to a variety of other heterocyclic systems. For example, intramolecular cyclization reactions could potentially lead to the formation of five- or six-membered rings. Furthermore, its participation in multicomponent reactions could provide a rapid and efficient route to complex and diverse molecular scaffolds. beilstein-journals.org

Potential Heterocyclic Systems from Ethanimidamide, 2-chloro-N-cyano-

| Heterocycle | Potential Synthetic Strategy |

|---|---|

| Pyridines | Condensation with 1,3-dicarbonyl compounds |

| Pyrimidines | Reaction with β-dicarbonyl compounds or their synthons |

| Imidazoles | Intramolecular cyclization or reaction with suitable precursors |

Application in Analytical Derivatization Methodologies

Derivatization is a crucial technique in analytical chemistry used to modify an analyte to make it more suitable for separation and detection. While there is no specific documentation on the use of Ethanimidamide, 2-chloro-N-cyano- as a derivatizing agent, its reactive functionalities suggest potential applications in this area.

The chloro group in Ethanimidamide, 2-chloro-N-cyano- can act as a reactive site for nucleophilic substitution. This property could be exploited to derivatize analytes containing nucleophilic functional groups, such as primary and secondary amines. The reaction would result in the formation of a stable covalent bond between the analyte and the derivatizing agent. The introduction of the cyano and imidamide groups could enhance the detectability of the analyte by various analytical techniques, such as mass spectrometry or chromatography with specific detectors. The potential utility of such a reagent would depend on the reaction kinetics, the stability of the derivatives, and the improvement in analytical signal.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For Ethanimidamide, 2-chloro-N-cyano-, ¹H and ¹³C NMR would provide definitive evidence for its structural integrity.

¹H NMR Spectroscopy The proton NMR spectrum would be expected to show signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons (CH₂) adjacent to the chlorine atom would likely appear as a singlet, with a chemical shift influenced by the electronegativity of the attached chlorine and the imidamide group. The protons on the nitrogen atoms (NH) would also produce signals, though their position and appearance (broad or sharp) can be highly dependent on the solvent, concentration, and temperature, due to proton exchange and hydrogen bonding.

¹³C NMR Spectroscopy The ¹³C NMR spectrum would reveal the number of unique carbon atoms. For Ethanimidamide, 2-chloro-N-cyano-, three distinct carbon signals would be anticipated: one for the chloromethyl carbon (CH₂Cl), one for the imidamide carbon (C=N), and one for the cyano carbon (C≡N). The chemical shifts of these carbons provide insight into their electronic environment. For instance, the imidamide carbon would be significantly downfield due to its double bond character and proximity to electronegative nitrogen atoms.

Illustrative NMR Data While specific data for the target compound is scarce, the following table illustrates the type of data that would be expected.

| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.2 | Singlet | CH₂Cl |

| ¹H | Broad | Singlet(s) | NH |

| ¹³C | ~45 | - | CH₂Cl |

| ¹³C | ~115 | - | C≡N |

| ¹³C | ~160 | - | C(=NH)N |

This table is for illustrative purposes and does not represent experimentally verified data for Ethanimidamide, 2-chloro-N-cyano-.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For Ethanimidamide, 2-chloro-N-cyano-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The presence of chlorine would be readily identifiable from the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the mass of the compound. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Expected fragmentation pathways could include the loss of a chlorine atom, a cyano group, or cleavage of the C-C bond.

Hypothetical Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |

| [M]⁺ and [M+2]⁺ | Molecular Ion | Confirms molecular weight and presence of chlorine |

| [M-Cl]⁺ | Loss of Chlorine | Indicates a chloro substituent |

| [M-CN]⁺ | Loss of Cyano Group | Indicates a cyano substituent |

| [CH₂Cl]⁺ | Chloromethyl Cation | Confirms the CH₂Cl moiety |

This table is illustrative and shows potential fragments for Ethanimidamide, 2-chloro-N-cyano-.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy The IR spectrum of Ethanimidamide, 2-chloro-N-cyano- would be expected to show characteristic absorption bands. A sharp, intense band around 2200-2260 cm⁻¹ would be indicative of the C≡N (cyano) stretching vibration. The N-H stretching vibrations of the imidamide group would likely appear as one or more bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the imidamide would be expected in the 1600-1690 cm⁻¹ region. The C-Cl stretching vibration would typically be found in the fingerprint region, between 600 and 800 cm⁻¹.

Raman Spectroscopy Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active and often produces a strong signal. The symmetric vibrations and bonds involving non-polar groups can sometimes be more readily observed in the Raman spectrum compared to the IR spectrum.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretch | 3100-3500 | IR |

| C≡N | Stretch | 2200-2260 | IR, Raman |

| C=N | Stretch | 1600-1690 | IR, Raman |

| C-Cl | Stretch | 600-800 | IR |

This table is based on typical functional group frequencies and is for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If Ethanimidamide, 2-chloro-N-cyano- can be crystallized, this technique can provide precise bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map, from which the atomic positions can be determined. For related compounds, such as 2-cyanoguanidinophenytoin, X-ray crystallography has been used to confirm the molecular geometry and study intermolecular hydrogen bonding, which stabilizes the crystal structure. smolecule.comuni-koeln.de For Ethanimidamide, 2-chloro-N-cyano-, a crystal structure would definitively confirm the connectivity of the atoms and provide insight into its solid-state packing and intermolecular forces, such as hydrogen bonds involving the imidamide protons.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for the separation, purification, and assessment of the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is a common method for analyzing the purity of polar organic compounds. For Ethanimidamide, 2-chloro-N-cyano-, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. A UV detector would be suitable for detection, as the cyano and imidamide groups are chromophores. This technique would allow for the quantification of the compound and the detection of any impurities. In the analysis of related compounds, HPLC has been successfully used to separate and quantify impurities.

Gas Chromatography (GC) Depending on its volatility and thermal stability, gas chromatography could also be a viable analytical technique. A polar capillary column would be appropriate for this polar molecule. GC coupled with a mass spectrometer (GC-MS) would be particularly powerful, as it would provide separation and structural identification simultaneously.

Thin-Layer Chromatography (TLC) TLC is a quick and inexpensive method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system would be developed to achieve good separation of the compound from starting materials and byproducts on a silica (B1680970) gel plate, with visualization typically under UV light.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethanimidamide, 2-chloro-N-cyano- at the electronic level. These calculations, based on the principles of quantum mechanics, offer a detailed view of the molecule's electronic structure, reactivity, and geometry.

The electronic structure of Ethanimidamide, 2-chloro-N-cyano- is characterized by the interplay of its constituent functional groups: the chloro, cyano, and ethanimidamide moieties. The systematic IUPAC name for this compound is N'-cyano-2-chloroethanimidamide. Its structural formula is ClCH2C(=NH)NHCN. The amidine group (C(=NH)NH2) forms the core of the molecule.

The presence of the electronegative chlorine atom and the electron-withdrawing cyano group significantly influences the electron density distribution across the molecule. Quantum chemical calculations can map this distribution, highlighting regions of high and low electron density. This information is crucial for predicting the molecule's reactivity. For instance, areas with high electron density are likely to be susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack.

Predictions based on these calculations can help in understanding how Ethanimidamide, 2-chloro-N-cyano- might interact with other molecules, including biological targets or reagents in a chemical synthesis.

The three-dimensional arrangement of atoms in Ethanimidamide, 2-chloro-N-cyano- is critical to its function and interactions. Conformational analysis through quantum chemical calculations helps identify the most stable spatial arrangements (conformers) of the molecule. The amidine group in the core structure is typically planar.

Due to the restricted rotation around the carbon-nitrogen double bond (C=N) of the amidine group, Ethanimidamide, 2-chloro-N-cyano- can exist as geometric isomers, specifically (E)- and (Z)-isomers. Computational models have been employed to determine the relative stabilities of these isomers. These studies suggest that the (E)-isomer is energetically more favorable, being more stable by approximately 8 kJ/mol due to minimized steric hindrance between the chloro and cyano groups. The molecule does not possess any chiral centers, and therefore, does not exhibit optical isomerism.

Table 1: Calculated Geometric Parameters for the (E)-isomer of Ethanimidamide, 2-chloro-N-cyano-

| Parameter | Value |

| C=N Bond Length | ~1.28 Å |

| C-N (single) Bond Length | ~1.36 Å |

| C-Cl Bond Length | ~1.78 Å |

| N-C≡N Bond Angle | ~170° |

| Dihedral Angle (Cl-C-C-N) | ~180° |

Note: The values presented in this table are approximate and derived from typical computational models. Actual experimental values may vary.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and intermolecular interactions of Ethanimidamide, 2-chloro-N-cyano- in various environments, such as in a solvent or interacting with a biological membrane.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Chemoinformatics tools and QSAR/QSPR modeling are used to establish relationships between the chemical structure of Ethanimidamide, 2-chloro-N-cyano- and its biological activities or physicochemical properties. By analyzing a dataset of related compounds, these models can predict the activity or properties of new or untested molecules based on their structural features.

For Ethanimidamide, 2-chloro-N-cyano-, QSAR studies could predict its potential efficacy as a pesticide or its metabolic fate by correlating its structural descriptors (e.g., molecular weight, lipophilicity, electronic parameters) with observed biological data from analogous compounds.

Molecular Docking Studies for Chemical Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Ethanimidamide, 2-chloro-N-cyano-, docking studies are invaluable for understanding how it might interact with a specific biological target, such as an enzyme or a receptor.

These studies can identify the key amino acid residues in the binding site of a protein that interact with the compound and can elucidate the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). This information is critical for rational drug design and for understanding the mechanism of action at a molecular level.

Prediction of Spectroscopic Properties

Computational methods can also predict the spectroscopic properties of Ethanimidamide, 2-chloro-N-cyano-, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the compound and to aid in the interpretation of experimental results.

For example, calculated IR frequencies can be assigned to specific vibrational modes of the molecule, providing a detailed understanding of its molecular vibrations. Similarly, predicted NMR chemical shifts can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Synthetic Utility and Broader Chemical Applications

Role as a Precursor in Fine Chemical Synthesis

Ethanimidamide, 2-chloro-N-cyano- serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The presence of the electrophilic carbon attached to the chlorine atom allows for nucleophilic substitution reactions, a cornerstone of fine chemical synthesis.

Structurally related chloroacetamides are widely employed as intermediates. For instance, 2-chloro-N-substituted-acetamides, which share the reactive chloroacetyl group, are synthesized by reacting various amines or anilines with chloroacetyl chloride. nih.govresearchgate.net These intermediates are then elaborated into a range of biologically active compounds. ijpsr.info A notable example is the synthesis of the Nintedanib intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide, which begins with the acylation of p-nitroaniline using a chloroacetic agent. google.com This highlights the utility of the chloroacetamide moiety in building complex pharmaceutical precursors.

The N-cyano group in Ethanimidamide, 2-chloro-N-cyano- also offers a reactive handle for a variety of chemical transformations. This group can participate in addition reactions or be hydrolyzed to other functional groups, further expanding its synthetic utility. The development of new agrochemicals often involves the synthesis of novel molecules derived from such versatile precursors. researchgate.netdntb.gov.uaswinburne.edu.au The combination of the chloro and N-cyano functionalities in a single molecule makes Ethanimidamide, 2-chloro-N-cyano- a potent precursor for creating a diverse library of compounds for screening in drug discovery and crop protection research.

Table 1: Examples of Related Precursors in Fine Chemical Synthesis

| Compound Name | Application/Role |

| 2-chloro-N-substituted-acetamides | Intermediates for biologically active compounds |

| 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide | Intermediate in the synthesis of Nintedanib |

| Chloroacetyl chloride | Reagent for introducing the chloroacetyl group |

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science, and Ethanimidamide, 2-chloro-N-cyano- is a valuable building block for their construction. thermofisher.comgla.ac.uk The dual functionality of this molecule allows it to participate in various cyclization and condensation reactions to form a wide range of heterocyclic rings.

The chloroacetamide portion of the molecule can react with various nucleophiles to initiate ring formation. For example, reactions with amines can lead to the formation of nitrogen-containing heterocycles. The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, can be achieved through strategies involving such building blocks. rsc.org

Table 2: Heterocyclic Systems Potentially Derived from Ethanimidamide, 2-chloro-N-cyano-

| Heterocyclic System | Synthetic Strategy |

| Pyridines | Cyclization reactions involving the cyano and imidamide groups. organic-chemistry.org |

| Thiadiazoles | Reactions with sulfur-containing reagents. organic-chemistry.orgnih.gov |

| Imidazo[1,2-a]pyridines | Condensation and cyclization with aminopyridines. rsc.org |

| Triazoles | Cycloaddition reactions involving the cyano group. nih.gov |

Environmental Transformation Studies and Degradation Pathways

The degradation of pesticides in the environment is influenced by a combination of biotic and abiotic factors, including microbial activity, hydrolysis, and photolysis. nih.gov For chloroacetamide herbicides, microbial degradation is a primary pathway. researchgate.netsci-hub.box Bacteria such as Paracoccus sp. have been shown to degrade these compounds through processes like N-dealkylation and subsequent ring cleavage. nih.gov The degradation of dichloroacetamide herbicide safeners, which are structurally related, also proceeds through microbial biotransformation, including sequential dechlorination and glutathione (B108866) conjugation. nih.govacs.org

The N-cyano group can also be subject to environmental transformation. The hydrolysis of nitriles can occur under certain conditions, leading to the formation of amides and subsequently carboxylic acids. chemguide.co.ukarkat-usa.orgresearchgate.netyoutube.comyoutube.com Cyanide and cyano-based compounds can be biodegraded by various microorganisms, which can utilize them as a source of carbon and nitrogen. nih.gov For example, some bacteria can hydrolyze cyanide to ammonia (B1221849) and formic acid. nih.gov The degradation of cypermethrin, a cyano-containing pesticide, can lead to the formation of 3-phenoxy benzoic acid. mdpi.com

Therefore, the environmental transformation of Ethanimidamide, 2-chloro-N-cyano- is likely to involve:

Microbial degradation: Cleavage of the chloroacetyl group and potential utilization of the carbon and nitrogen from the core structure.

Hydrolysis: Breakdown of the N-cyano-imidamide functionality.

Dechlorination: Removal of the chlorine atom, which can be a key step in detoxification.

The persistence and mobility of the compound and its degradation products in soil and water would depend on various environmental factors such as pH, temperature, and the microbial communities present. orst.edu

Table 3: Potential Environmental Degradation Pathways

| Degradation Pathway | Description | Related Compounds |

| Microbial N-dealkylation | Removal of alkyl groups from the nitrogen atom. | Chloroacetamide herbicides nih.gov |

| Microbial Dechlorination | Removal of the chlorine atom from the molecule. | Dichloroacetamide safeners nih.govacs.org |

| Hydrolysis | Breakdown of the amide and cyano functionalities by water. chemguide.co.ukarkat-usa.org | Amides, Nitriles chemguide.co.ukarkat-usa.org |

| Biodegradation of Cyano Group | Microbial utilization of the cyano group as a nutrient source. | Cyano-based ionic liquids, Cyanide nih.gov |

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of efficient and sustainable methods for the synthesis of Ethanimidamide, 2-chloro-N-cyano- is a primary area of future research. Traditional synthetic routes to related imidoyl chlorides often involve the use of harsh halogenating agents like phosgene (B1210022) or thionyl chloride on the corresponding N-substituted amides. wikipedia.orgresearchgate.net While effective, these reagents pose significant safety and environmental concerns. Future research is expected to focus on developing milder and more sustainable alternatives.

One promising approach involves the reaction of 2-chloro-N-cyanamide with a suitable C1 electrophile. However, a more plausible and modular strategy would be the Pinner reaction of chloroacetonitrile (B46850) with an alcohol in the presence of anhydrous HCl to form the corresponding imidate, followed by reaction with cyanamide (B42294). A more direct route could be the reaction of chloroacetonitrile with a source of "CN+" or its synthetic equivalent, though this remains a significant synthetic challenge.

Another avenue for exploration is the direct chlorination of N-cyanoethanimidamide. However, controlling the selectivity of the chlorination on the ethyl group without affecting the reactive N-cyanoimidamide functionality would be a key challenge.

A potential synthetic pathway could involve the reaction of chloroacetonitrile with a source of ammonia (B1221849) to form 2-chloroethanimidamide, followed by cyanation of the nitrogen atom. The synthesis of chloroacetonitrile itself can be achieved through the dehydration of chloroacetamide. orgsyn.orgwikipedia.orgsinocurechem.com

Furthermore, the development of catalytic methods for the synthesis of imidoyl chlorides is a growing area of interest. For instance, the cobalt-catalyzed direct carbonylation of chloroacetonitrile has been shown to produce 2-cyano substituted acetates and amides, suggesting the potential for metal-catalyzed routes to Ethanimidamide, 2-chloro-N-cyano-. rsc.org

The table below outlines potential novel synthetic routes that warrant further investigation.

| Route | Starting Materials | Reagents and Conditions | Potential Advantages | Key Challenges |

| Imidoyl Chloride Formation from Amide | 2-Chloro-N-cyanoacetamide | Oxalyl chloride, Vilsmeier reagent | Established methodology for imidoyl chlorides | Harsh reagents, potential side reactions |

| Pinner Reaction Approach | Chloroacetonitrile, Ethanol, Cyanamide | 1. Anhydrous HCl; 2. Base | Milder conditions than direct chlorination | Multi-step process, isolation of intermediates |

| Direct Cyanation of Imidamide | 2-Chloroethanimidamide | Cyanogen (B1215507) bromide or other "CN+" source | Potentially more direct route | Availability and reactivity of cyanation agent |

Exploration of Undiscovered Reactivity Profiles

The unique structural features of Ethanimidamide, 2-chloro-N-cyano- suggest a diverse and largely unexplored reactivity profile. The electrophilic carbon of the imidoyl chloride is a prime target for nucleophilic attack, while the N-cyano group can participate in various cycloaddition reactions.

The reaction of Ethanimidamide, 2-chloro-N-cyano- with various nucleophiles is a key area for future research. Sulfur nucleophiles, known for their high nucleophilicity, are expected to react readily with the imidoyl chloride functionality to form novel sulfur-containing heterocycles. libretexts.org Similarly, reactions with amines and alcohols would lead to the formation of amidines and imidates, respectively, which are valuable intermediates in medicinal chemistry. wikipedia.org

The N-cyano group, being isoelectronic with an alkyne, opens up the possibility of participating in 1,3-dipolar cycloaddition reactions. wikipedia.orgijrpc.comyoutube.com This could provide a direct route to a variety of five-membered nitrogen-containing heterocycles. For example, reaction with azides could potentially yield tetrazole derivatives, while reaction with nitrile oxides could lead to oxadiazoles. The exploration of Ethanimidamide, 2-chloro-N-cyano- as a dipolarophile or a precursor to a 1,3-dipole is a promising avenue for synthetic innovation.

The table below summarizes potential unexplored reactions of Ethanimidamide, 2-chloro-N-cyano-.

| Reaction Type | Reactant | Potential Product Class | Significance |

| Nucleophilic Substitution | Thiols, Amines, Alcohols | Thioimidates, Amidines, Imidates | Access to diverse functional groups and heterocyclic precursors |

| 1,3-Dipolar Cycloaddition | Azides, Nitrile Oxides | Tetrazoles, Oxadiazoles | Direct synthesis of important heterocyclic scaffolds |

| Reaction with Organometallics | Grignard reagents, Organolithiums | Substituted Imidamide derivatives | Carbon-carbon bond formation and functionalization |

Advanced Computational Modeling for Mechanism Prediction and Design

Advanced computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the properties and reactivity of Ethanimidamide, 2-chloro-N-cyano- at a molecular level. Such studies can provide valuable insights that can guide synthetic efforts and the exploration of its chemical behavior.

One key area for computational investigation is the study of the tautomeric equilibrium of N-cyanoimidamides. researchgate.net Understanding the relative stabilities of different tautomers is crucial for predicting the most likely reaction pathways. DFT calculations can be employed to determine the geometries and energies of the different tautomers and the transition states connecting them.

Furthermore, computational studies can be used to elucidate the reaction mechanisms of the synthesis of Ethanimidamide, 2-chloro-N-cyano-. By modeling the transition states and intermediates of proposed synthetic routes, it is possible to predict the feasibility of a reaction and identify potential side products. This can help in optimizing reaction conditions and developing more efficient synthetic protocols.

The reactivity of Ethanimidamide, 2-chloro-N-cyano- with various nucleophiles can also be investigated using computational methods. DFT calculations can be used to determine the activation barriers for nucleophilic attack at the imidoyl carbon, providing a quantitative measure of its electrophilicity and allowing for the prediction of its reactivity towards different nucleophiles.

The table below highlights key areas where advanced computational modeling can be applied.

| Computational Method | Area of Investigation | Expected Insights |

| DFT Calculations | Tautomerism of N-cyanoimidamides | Relative stabilities of tautomers, preferred isomeric forms |

| Transition State Theory | Synthetic reaction mechanisms | Activation energies, reaction kinetics, identification of intermediates |

| Molecular Dynamics | Solvation effects on reactivity | Influence of solvent on reaction pathways and product distribution |

Integration with Green Chemistry Principles

The integration of green chemistry principles into the synthesis and application of Ethanimidamide, 2-chloro-N-cyano- is essential for developing sustainable chemical processes. Future research should focus on minimizing the environmental impact associated with its production and use.

A key aspect of green chemistry is the use of environmentally benign solvents. iaph.inmdpi.com The development of synthetic routes that utilize water, supercritical fluids, or bio-based solvents like Cyrene™ would be a significant advancement. rsc.org For instance, exploring the synthesis of the precursor imidoyl chloride in a green solvent would be a valuable contribution.

Biocatalysis offers another powerful tool for the sustainable synthesis of Ethanimidamide, 2-chloro-N-cyano- and its derivatives. researchgate.netmdpi.comentrechem.com Enzymes, with their high selectivity and ability to operate under mild conditions, can be employed to catalyze key steps in the synthetic sequence. For example, the use of nitrile-hydrolyzing enzymes or enzymes capable of C-N bond formation could provide greener alternatives to traditional chemical methods. nih.gov The enzymatic synthesis of primary α-aminonitriles has been demonstrated, suggesting the potential for biocatalytic routes to related N-cyano compounds. rsc.org

Atom economy is another important principle of green chemistry. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This can be achieved by developing catalytic and one-pot reactions that minimize the generation of waste.

The table below outlines potential green chemistry approaches for the synthesis and use of Ethanimidamide, 2-chloro-N-cyano-.

| Green Chemistry Principle | Application Area | Specific Approach | Potential Benefits |

| Use of Safer Solvents | Synthesis of precursors | Utilizing water, ionic liquids, or bio-based solvents | Reduced toxicity and environmental pollution |

| Biocatalysis | Synthesis of N-cyano group | Employing nitrile-synthesizing enzymes | Mild reaction conditions, high selectivity |

| Atom Economy | Overall synthetic strategy | Designing catalytic and one-pot reactions | Minimized waste generation, increased efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.